15-Methylhexadec-6-enoic acid

Marine Lipidomics Regioisomer Profiling Branched Fatty Acid Synthesis

15-Methylhexadec-6-enoic acid (systematically (Z)-15-methylhexadec-6-enoic acid, also designated 16:1(6Z)(15Me)) is a monounsaturated iso-methyl-branched C17 fatty acid (C₁₇H₃₂O₂, MW 268.435 g/mol, exact mass 268.2402, LogP 5.57). Its structure combines a Z-configured double bond at position 6 with a methyl branch at the C-15 (iso) terminus, placing it in the branched fatty acid subclass of fatty acyls.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
CAS No. 142599-22-2
Cat. No. B12543580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Methylhexadec-6-enoic acid
CAS142599-22-2
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCC=CCCCCC(=O)O
InChIInChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h5,7,16H,3-4,6,8-15H2,1-2H3,(H,18,19)
InChIKeyDWCHACQTXPELKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Methylhexadec-6-enoic Acid (CAS 142599-22-2) – Structural Classification and Physicochemical Baseline for Sourcing


15-Methylhexadec-6-enoic acid (systematically (Z)-15-methylhexadec-6-enoic acid, also designated 16:1(6Z)(15Me)) is a monounsaturated iso-methyl-branched C17 fatty acid (C₁₇H₃₂O₂, MW 268.435 g/mol, exact mass 268.2402, LogP 5.57) [1]. Its structure combines a Z-configured double bond at position 6 with a methyl branch at the C-15 (iso) terminus, placing it in the branched fatty acid subclass of fatty acyls [2]. This compound is recognized as a semiochemical component in insect chemical communication and has been catalogued in authoritative metabolomic and lipidomic databases (CHEBI:196123, LMFA01020382, PubChem 52921795) [1][2][3].

Why Generic Fatty Acid Analogs Cannot Replace 15-Methylhexadec-6-enoic Acid in Defined Applications


The biological recognition and physical properties of 15-methylhexadec-6-enoic acid are dictated by the precise topological arrangement of its two structural features—the cis-Δ6 double bond and the terminal iso-methyl branch. Relocating the unsaturation even by a few positions fundamentally alters its enzymatic processing: the 15-methyl-10(Z)-hexadecenoic acid isomer, for instance, shows distinct marine ecological distribution and topoisomerase-I inhibitory activity [1]. Similarly, the straight-chain analogue sapienic acid (6Z-hexadecenoic acid, lacking the methyl branch) exhibits differential glycerolipid incorporation and skin antimicrobial functions rather than semiochemical activity [2]. In bacterial taxonomic profiling, the 17:1ω9 iso isomer (15-methyl-hexadecenoic acid with unsaturation at ω9) is distinguished from the Δ6 isomer by GC retention behavior, meaning misidentification can undermine chemotaxonomic classifications [3][4]. These examples demonstrate why in-class branched monounsaturated fatty acids are not interchangeable: the precise double-bond position and methyl-branch location control molecular recognition by desaturases, acyltransferases, and chemosensory receptors, making the specific regioisomer essential for hypothesis-driven procurement.

Quantitative Differentiation Evidence for 15-Methylhexadec-6-enoic Acid Against Structural Analogs


Double-Bond Positional Specificity: Δ6 vs. Δ10 Isomer Differentiation in Marine Natural Product Chemistry

The Δ6 isomer 15-methylhexadec-6-enoic acid is structurally distinguished from the separately synthesized 15-methyl-10(Z)-hexadecenoic acid (Δ10 isomer) [1]. The Δ6 compound has not been reported from the marine mollusk Siphonaria denticulata, whereas the Δ10 isomer was identified in that organism and synthesized in seven steps with 31–32% overall yield [1]. This differential natural occurrence provides a chemotaxonomic filter: the Δ6 isomer is catalogued as an insect semiochemical [2], while the Δ10 isomer is a marine-derived fatty acid under investigation for topoisomerase-I inhibition [1].

Marine Lipidomics Regioisomer Profiling Branched Fatty Acid Synthesis

Methyl Branch Criticality: 15-Methyl-Δ6 vs. Straight-Chain 6Z-Hexadecenoic Acid (Sapienic Acid) in Biological Function

The presence of the iso-methyl branch at C-15 distinguishes 15-methylhexadec-6-enoic acid from the straight-chain 6Z-hexadecenoic acid (sapienic acid). Sapienic acid constitutes a major fraction of human sebaceous lipids and is produced by Δ6-desaturase activity on palmitate; its expression in E. coli via rhodococcal desaturase genes Rdes1 and Rdes2 increased cis-6-hexadecenoic acid levels 2- to 3-fold compared to vector controls [1]. In contrast, 15-methylhexadec-6-enoic acid is not associated with human sebum but is catalogued in the Pherobase as a semiochemical component utilized by insects in chemical communication [2].

Lipid Biochemistry Semiochemistry Human Skin Biology

Bacterial Fatty Acid Profiling: Quantitative Abundance of 15-Methylhexadecenoic Acid (17:1ω9 iso) in Chryseobacterium Type Strains as a Chemotaxonomic Marker

In validated bacterial taxonomic studies, the iso-C17:1ω9c fatty acid (nomenclature-concordant with 15-methylhexadecenoic acid bearing unsaturation in the ω9 position) was quantified as a major cellular fatty acid in Chryseobacterium type strains [1]. While this ω9 isomer is chromatographically distinct from the Δ6 isomer, the data illustrate the chemotaxonomic utility of the 15-methylhexadecenoic acid scaffold. In a separate study of Chryseobacterium schmidteae sp. nov., 15-methylhexadecenoic acid constituted 18% of total cellular fatty acids [2]. The Marseille-P9602 strain analysis reported 15-Methylhexadecenoic acid (17:1ω9 iso) at 18.1–20.9% across related strains, compared to only 4.7% in one outlier, demonstrating strain-level quantitative variation exploitable for taxonomic discrimination [3].

Bacterial Taxonomy Chemotaxonomy GC-FAME Analysis

Procurement-Relevant Application Scenarios for 15-Methylhexadec-6-enoic Acid


Insect Semiochemical Research and Pheromone Identification

15-Methylhexadec-6-enoic acid is catalogued in the Pherobase database as a compound utilized by insect species for chemical communication [1]. Researchers investigating lepidopteran or other insect pheromone systems can deploy this compound as an authentic standard for gas chromatography–electroantennographic detection (GC-EAD) coupling, enabling precise identification of the naturally occurring pheromone component. Its functional distinction from the straight-chain sapienic acid and from the Δ10 marine isomer ensures that only the Δ6 methyl-branched regioisomer matches the insect-derived semiochemical.

Bacterial Chemotaxonomy and FAME-Based Species Discrimination

15-Methylhexadecenoic acid (as its methyl ester) serves as a quantitatively significant fatty acid marker in Chryseobacterium and related Flavobacteriaceae, constituting 18–21% of total cellular fatty acids in multiple type strains [2][3]. Authentic analytical reference material is required to calibrate GC-FAME systems, resolve co-eluting ω9/Δ6 isomers, and ensure accurate peak assignment in clinical or environmental microbiology laboratories performing polyphasic taxonomic identification.

Branched Fatty Acid Biochemical Pathway Studies

The compound's dual structural features—a cis-Δ6 unsaturation and an iso-methyl terminus—make it a valuable probe substrate for studying fatty acid desaturase and elongase specificity. As demonstrated in the Rhodococcus Δ6-desaturase system, heterologous expression of desaturase-like proteins selectively produces 6Z-hexadecenoic acid derivatives [4]; the methyl-branched analogue can serve as a competitive substrate or negative control to dissect enzyme regiospecificity toward branched vs. straight-chain acyl substrates.

Synthetic Methodology Development for Methyl-Branched Unsaturated Fatty Acids

The acetylide coupling strategy validated for the synthesis of related 15-methyl-10-hexadecenoic acid (seven steps, 31–32% overall yield) provides a synthetic framework adaptable to the Δ6 isomer [5]. Researchers developing improved synthetic routes to iso-methyl-branched monounsaturated fatty acids can use 15-methylhexadec-6-enoic acid as a target molecule to benchmark step economy, stereoselectivity (Z-conformation retention), and overall yield against published routes for positional isomers.

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